molecular formula C20H16ClN3O4S B12035770 4-CL-N-(2-((2-(4-Hydroxybenzylidene)hydrazino)carbonyl)phenyl)benzenesulfonamide CAS No. 477733-73-6

4-CL-N-(2-((2-(4-Hydroxybenzylidene)hydrazino)carbonyl)phenyl)benzenesulfonamide

Cat. No.: B12035770
CAS No.: 477733-73-6
M. Wt: 429.9 g/mol
InChI Key: AZTKPHFNEKASKK-LPYMAVHISA-N
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Description

4-CL-N-(2-((2-(4-Hydroxybenzylidene)hydrazino)carbonyl)phenyl)benzenesulfonamide is a complex organic compound with the molecular formula C20H16ClN3O4S. It is known for its unique structure, which includes a sulfonamide group, a hydrazone linkage, and a hydroxybenzylidene moiety. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-CL-N-(2-((2-(4-Hydroxybenzylidene)hydrazino)carbonyl)phenyl)benzenesulfonamide typically involves the condensation of 4-chlorobenzenesulfonyl chloride with 2-aminobenzohydrazide, followed by the reaction with 4-hydroxybenzaldehyde. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the condensation reaction .

Industrial Production Methods

This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

4-CL-N-(2-((2-(4-Hydroxybenzylidene)hydrazino)carbonyl)phenyl)benzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, reduction may produce hydrazine derivatives, and substitution reactions can result in various substituted benzenesulfonamides .

Scientific Research Applications

4-CL-N-(2-((2-(4-Hydroxybenzylidene)hydrazino)carbonyl)phenyl)benzenesulfonamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-CL-N-(2-((2-(4-Hydroxybenzylidene)hydrazino)carbonyl)phenyl)benzenesulfonamide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound’s sulfonamide group may inhibit enzymes by mimicking the structure of natural substrates, while the hydrazone linkage could interact with cellular components to exert its effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-CL-N-(2-((2-(4-Hydroxybenzylidene)hydrazino)carbonyl)phenyl)benzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

477733-73-6

Molecular Formula

C20H16ClN3O4S

Molecular Weight

429.9 g/mol

IUPAC Name

2-[(4-chlorophenyl)sulfonylamino]-N-[(E)-(4-hydroxyphenyl)methylideneamino]benzamide

InChI

InChI=1S/C20H16ClN3O4S/c21-15-7-11-17(12-8-15)29(27,28)24-19-4-2-1-3-18(19)20(26)23-22-13-14-5-9-16(25)10-6-14/h1-13,24-25H,(H,23,26)/b22-13+

InChI Key

AZTKPHFNEKASKK-LPYMAVHISA-N

Isomeric SMILES

C1=CC=C(C(=C1)C(=O)N/N=C/C2=CC=C(C=C2)O)NS(=O)(=O)C3=CC=C(C=C3)Cl

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NN=CC2=CC=C(C=C2)O)NS(=O)(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

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